2-Amino-5-nitrobenzenesulfonic acid ammonium salt
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Overview
Description
2-Amino-5-nitrobenzenesulfonic acid ammonium salt is an organic compound with the molecular formula C6H8N3O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt typically involves the nitration of 2-Aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 2-Aminobenzenesulfonic acid is treated with a nitrating mixture (concentrated H2SO4 and HNO3) at a temperature range of 0-5°C to introduce the nitro group at the 5-position.
Neutralization: The resulting 2-Amino-5-nitrobenzenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrobenzenesulfonic acid ammonium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Diazotization: The amino group can be diazotized using nitrous acid to form diazonium salts, which can further undergo
Properties
CAS No. |
4346-51-4 |
---|---|
Molecular Formula |
C6H9N3O5S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
2-amino-5-nitrobenzenesulfonic acid;azane |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 |
InChI Key |
GLDLSNRCCDDGQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.N |
4346-51-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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